molecular formula C19H19F3N2O B2420068 4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone CAS No. 432518-99-5

4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone

Cat. No.: B2420068
CAS No.: 432518-99-5
M. Wt: 348.369
InChI Key: VVBCTALBQBMVOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) . The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone and its derivatives are key intermediates in organic synthesis, contributing to the development of complex molecular structures and pharmacologically active compounds. The Dieckmann cyclization, a notable reaction, utilizes ketone substructures adjacent to nitrogen, leading to the formation of piperazine-2,5-diones. This process underlines the importance of ketone functionalities in cyclization reactions, offering pathways to synthesize cyclic compounds with potential applications in drug discovery (Claude Larrivée Aboussafy & D. Clive, 2012).

The synthesis of saturated, spirocyclic N-heterocycles from cyclic ketones using stannyl amine protocol (SnAP) reagents further illustrates the versatility of ketone derivatives in accessing valuable scaffolds for medicinal chemistry. This method demonstrates how acyclic trifluoromethyl ketones can be transformed into α-CF3 morpholines and piperazines, showcasing the pivotal role of ketones in synthesizing compounds with significant pharmaceutical potential (Woon‐Yew Siau & J. Bode, 2014).

Catalysis and Material Synthesis

Ketones, including those derived from 4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl, serve as crucial substrates in catalytic processes for the synthesis of various materials and chemicals. Ruthenium-catalyzed hydroformylation reactions utilize alkyl methyl ketones to produce beta-dimethyl(phenyl)silylmethylene malonate with high yield and selectivity. The significance of this reaction lies in its ability to introduce functional groups into ketones, enabling the synthesis of materials with tailored properties (R. Chowdhury & S. Ghosh, 2009).

The design of half-sandwich Ruthenium(II) complexes using 1,2,3-triazole-based ligands derived from click reactions further highlights the utility of ketone derivatives in material science. These complexes have been explored for catalytic oxidation and transfer hydrogenation, demonstrating the role of ketone-based ligands in facilitating efficient and selective catalytic processes (Fariha Saleem et al., 2013).

Properties

IUPAC Name

(4-methylphenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O/c1-14-5-7-15(8-6-14)18(25)24-11-9-23(10-12-24)17-4-2-3-16(13-17)19(20,21)22/h2-8,13H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBCTALBQBMVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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